molecular formula C9H10N4 B1451624 4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline CAS No. 1017791-29-5

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline

Cat. No. B1451624
M. Wt: 174.2 g/mol
InChI Key: OVNPQSHIMCQHPH-UHFFFAOYSA-N
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Description

4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline , also known by its chemical formula C<sub>9</sub>H<sub>10</sub>N<sub>3</sub> , is a compound with intriguing properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves the reaction of aniline (C<sub>6</sub>H<sub>5</sub>NH<sub>2</sub>) with 4-methyl-4H-1,2,4-triazole. The resulting product is the target compound, which possesses both aromatic and triazole moieties. The synthetic route may vary, but this fundamental reaction forms the core of its preparation.



Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline reveals a fused triazole ring attached to an aniline group. The triazole ring imparts unique electronic properties, making this compound interesting for various applications.



Chemical Reactions Analysis

This compound can participate in diverse chemical reactions due to its functional groups. For instance:



  • Acylation : The amino group in aniline can undergo acylation reactions.

  • Substitution Reactions : The triazole ring may undergo nucleophilic substitution reactions.

  • Oxidation/Reduction : The aromatic system can be oxidized or reduced under appropriate conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature.

  • Solubility : It may dissolve in certain solvents.

  • Color : The compound’s color can vary.

  • Stability : Consider its stability under different conditions.


Scientific Research Applications

1. Triazole Derivatives in Heterocyclic Chemistry

M. Nikpour and H. Motamedi (2015) explored the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, leading to various triazole derivatives with potential significance in heterocyclic chemistry. This work demonstrates the versatility of triazole compounds in synthesizing novel heterocyclic compounds (Nikpour & Motamedi, 2015).

2. Triazole Analogs in Microtubule-Binding Agents

Kristin Odlo et al. (2010) synthesized 1,2,3-triazole analogs of combretastatin A-4, highlighting the role of triazole derivatives in developing microtubule-binding agents. This research underscores the potential of triazole compounds in cancer therapy and drug development (Odlo et al., 2010).

3. Photoluminescent Copper(I) Complexes

Gerald F. Manbeck et al. (2011) worked on heteroleptic copper(I) complexes incorporating amido-triazole, demonstrating triazole derivatives' significance in developing photoluminescent materials. Such research opens avenues in material science, particularly in light-emitting applications (Manbeck et al., 2011).

4. Triazole-Based Schiff Base for Aniline Recognition

M. S. Kumar et al. (2011) investigated a triazole-based Schiff base for selective detection of toxic aromatic amines like aniline. This research indicates the utility of triazole compounds in developing selective sensors for environmental and health applications (Kumar et al., 2011).

5. Cholinesterase Inhibitors from Triazole Derivatives

U. Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives as cholinesterase inhibitors, highlighting their potential applications in treating neurological disorders such as Alzheimer’s (Mohsen, 2012).

Safety And Hazards


  • Toxicity : Assess its toxicity profile.

  • Handling Precautions : Proper lab practices are essential.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as an antimicrobial, antifungal, or anticancer agent.

  • Materials Science : Explore its use in organic electronics or catalysis.

  • Drug Development : Assess its pharmacological properties.


properties

IUPAC Name

4-methyl-3-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-3-8(10)4-9(7)13-5-11-12-6-13/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNPQSHIMCQHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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